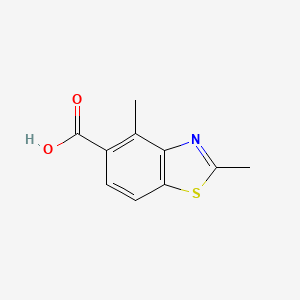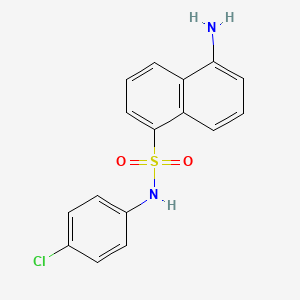
tert-Butyl(3-ethyl-5-methylphenyl)difluorosilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl(3-ethyl-5-methylphenyl)difluorosilane: is an organosilicon compound that features a silicon atom bonded to two fluorine atoms, a tert-butyl group, and a substituted phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl(3-ethyl-5-methylphenyl)difluorosilane typically involves the reaction of a silicon-containing precursor with appropriate reagents to introduce the tert-butyl, ethyl, and methyl groups onto the phenyl ring, along with the difluorosilane moiety. One common method involves the use of tert-butyl lithium and a silicon-fluorine reagent under controlled conditions to achieve the desired substitution pattern.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. This can include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl(3-ethyl-5-methylphenyl)difluorosilane can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the silicon atom.
Coupling Reactions: It can be used in cross-coupling reactions to form new carbon-silicon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as alkoxides or amines, often under basic conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or peracids can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of silicon-containing compounds with different functional groups.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, tert-Butyl(3-ethyl-5-methylphenyl)difluorosilane can be used as a precursor for the introduction of silicon-containing groups into organic molecules. This can be useful in the development of new materials and catalysts.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, where the unique properties of silicon can enhance performance characteristics such as thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism by which tert-Butyl(3-ethyl-5-methylphenyl)difluorosilane exerts its effects in chemical reactions typically involves the activation of the silicon-fluorine bond. This can facilitate the formation of new bonds with other atoms or groups, depending on the reaction conditions. The molecular targets and pathways involved are primarily related to the reactivity of the silicon center and its ability to form stable intermediates during the reaction process.
Comparaison Avec Des Composés Similaires
- tert-Butyl(3-ethylphenyl)difluorosilane
- tert-Butyl(3-methylphenyl)difluorosilane
- tert-Butyl(5-methylphenyl)difluorosilane
Comparison: tert-Butyl(3-ethyl-5-methylphenyl)difluorosilane is unique due to the presence of both ethyl and methyl groups on the phenyl ring, which can influence its reactivity and the types of reactions it can undergo. Compared to similar compounds with only one substituent, the dual substitution pattern can provide additional steric and electronic effects, potentially leading to different reaction outcomes and applications.
Propriétés
Numéro CAS |
647842-27-1 |
|---|---|
Formule moléculaire |
C13H20F2Si |
Poids moléculaire |
242.38 g/mol |
Nom IUPAC |
tert-butyl-(3-ethyl-5-methylphenyl)-difluorosilane |
InChI |
InChI=1S/C13H20F2Si/c1-6-11-7-10(2)8-12(9-11)16(14,15)13(3,4)5/h7-9H,6H2,1-5H3 |
Clé InChI |
OMADHKOPXGCTJM-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=CC(=C1)C)[Si](C(C)(C)C)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{2-[Benzyl(dichloro)stannyl]ethenyl}cycloheptan-1-ol](/img/structure/B12583130.png)
![4-[4-(tert-Butylamino)butyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B12583134.png)

![2-{4-[(7-Chloro-8-methoxyquinolin-2-yl)oxy]phenoxy}propanoic acid](/img/structure/B12583142.png)
![Azireno[1,2-a]quinoline](/img/structure/B12583154.png)
![Acetamide,2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl-](/img/structure/B12583156.png)

![Acetamide,N-cyclohexyl-2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12583160.png)

![2H-Pyran-2-one, 5-(hydroxymethyl)-6-[(1S)-1-hydroxypropyl]-4-methoxy-](/img/structure/B12583164.png)
![Acetic acid--3-[4-(trifluoromethyl)phenyl]prop-2-en-1-ol (1/1)](/img/structure/B12583166.png)


